4-(2-Hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

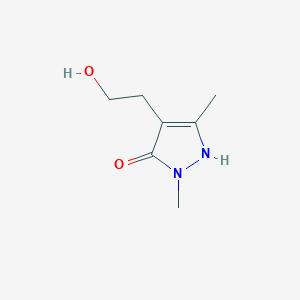

The molecular architecture of this compound represents a sophisticated pyrazolone scaffold characterized by specific substitution patterns that define its chemical identity. The compound possesses the molecular formula C₇H₁₂N₂O₂ with a molecular weight of 156.18 grams per mole, establishing it as a relatively compact heterocyclic structure within the pyrazolone family. The Chemical Abstracts Service registry number 258281-02-6 provides a unique identifier for this compound in chemical databases and literature.

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as 4-(2-hydroxyethyl)-2,5-dimethyl-1H-pyrazol-3-one, which precisely describes the substitution pattern and functional group arrangement. Alternative nomenclature includes 1,2-Dihydro-2,5-dimethyl-4-(2-hydroxyethyl)-3H-pyrazol-3-one and 2,3-Dihydro-2,5-dimethyl-4-(2-hydroxyethyl)-3-oxo-1H-pyrazole, reflecting different numbering systems and tautomeric considerations. The InChI (International Chemical Identifier) representation is recorded as InChI=1S/C7H12N2O2/c1-5-6(3-4-10)7(11)9(2)8-5/h8,10H,3-4H2,1-2H3, providing a standardized structural description.

The molecular structure features a five-membered pyrazolone ring core with specific substitution patterns that distinguish it from other pyrazolone derivatives. The presence of two methyl groups at positions 2 and 5, combined with a 2-hydroxyethyl substituent at position 4, creates a distinctive substitution pattern that influences both the physical and chemical properties of the compound. The SMILES (Simplified Molecular Input Line Entry System) notation CN1NC(=C(CCO)C1=O)C effectively captures the connectivity and provides a linear representation of the molecular structure.

Crystallographic Analysis and Conformational Studies

The crystallographic analysis of this compound reveals important structural details regarding its solid-state organization and molecular conformation. The compound exhibits a melting point range of 78-81 degrees Celsius, indicating a relatively low melting temperature characteristic of small organic molecules with moderate intermolecular interactions. This thermal property suggests the presence of hydrogen bonding capabilities due to the hydroxyl functional group, which likely contributes to crystal packing arrangements and stability.

The molecular geometry of the compound displays characteristic features of pyrazolone derivatives, with the five-membered heterocyclic ring adopting a planar configuration that facilitates electronic delocalization. The 2-hydroxyethyl substituent at the 4-position introduces conformational flexibility through rotation around the carbon-carbon bond connecting the hydroxyl-bearing ethyl chain to the pyrazolone core. This structural feature creates multiple possible conformations that may be observed in solution or different crystalline polymorphs.

Conformational studies indicate that the hydroxyl group in the 2-hydroxyethyl substituent can participate in both intramolecular and intermolecular hydrogen bonding interactions. The spatial arrangement of the molecule allows for potential hydrogen bond formation between the terminal hydroxyl group and the carbonyl oxygen of the pyrazolone ring, creating intramolecular stabilization patterns. Additionally, the methyl groups at positions 2 and 5 provide steric influence that affects the overall molecular shape and packing efficiency in the crystalline state.

Comparative Structural Analysis with Related Pyrazolone Derivatives

Comparative structural analysis reveals significant differences between this compound and other pyrazolone derivatives in terms of substitution patterns and molecular properties. The compound 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, with molecular formula C₆H₁₀N₂O₂ and molecular weight 142.156 grams per mole, represents a closely related structure with one fewer methyl group, resulting in a melting point of 185-188 degrees Celsius. This significant increase in melting point compared to the target compound (78-81 degrees Celsius) demonstrates the influence of methyl substitution on thermal properties and crystal packing efficiency.

The structural comparison with 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- (molecular formula C₅H₈N₂O, molecular weight 112.1298) illustrates the effect of the 2-hydroxyethyl substituent on molecular size and functionality. This simpler analog lacks the hydroxyethyl group entirely, resulting in a more compact structure with different physical properties and reduced hydrogen bonding capacity. The absence of the hydroxyl-containing side chain significantly alters the intermolecular interaction profile and potential biological activity patterns.

Analysis of more complex pyrazolone derivatives such as 1,5-dimethyl-2-phenyl-4-(propylideneamino)-1,2-dihydro-3H-pyrazol-3-one (molecular weight 243.30 grams per mole) demonstrates how different substituents at the 4-position dramatically alter molecular architecture. The replacement of the 2-hydroxyethyl group with a propylideneamino substituent introduces an imine functionality and increases molecular rigidity, contrasting with the flexible hydroxyl-bearing chain in the target compound. Similarly, compounds like 1,5-dimethyl-4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (molecular weight 295.34 grams per mole) showcase how aromatic substituents can significantly increase molecular complexity and alter electronic properties.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| This compound | C₇H₁₂N₂O₂ | 156.18 | 78-81 | Hydroxyl group, dual methyl substitution |

| 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | C₆H₁₀N₂O₂ | 142.156 | 185-188 | Single methyl group, hydroxyl functionality |

| 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- | C₅H₈N₂O | 112.1298 | Not specified | Simple dimethyl substitution pattern |

| 1,5-dimethyl-2-phenyl-4-(propylideneamino)-1,2-dihydro-3H-pyrazol-3-one | C₁₄H₁₇N₃O | 243.30 | Not specified | Imine functionality, phenyl substitution |

The presence of pyrimidine-containing analogs such as 2-(4,6-dimethylpyrimidin-2-yl)-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one (molecular weight approximately 232.28 grams per mole) illustrates how heterocyclic substitution at the nitrogen positions can create hybrid structures with enhanced complexity. These compounds demonstrate the versatility of the pyrazolone scaffold for structural modification and the development of derivatives with diverse properties. The integration of pyrimidine rings introduces additional nitrogen atoms and potential coordination sites, distinguishing these compounds from the simpler alkyl-substituted variants.

Properties

IUPAC Name |

4-(2-hydroxyethyl)-2,5-dimethyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-5-6(3-4-10)7(11)9(2)8-5/h8,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIKGPHUWGZNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363019 | |

| Record name | 4-(2-Hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258281-02-6 | |

| Record name | 4-(2-Hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

- The most common route to pyrazolones involves the condensation of β-diketones or β-ketoesters with hydrazines .

- For the target compound, the introduction of the 2-hydroxyethyl substituent at position 4 is achieved by using appropriate hydroxyalkyl-substituted precursors or by post-synthetic modifications.

Specific Preparation Methods for this compound

Condensation of Ethyl Acetoacetate with Hydrazine Derivatives

- Ethyl acetoacetate is reacted with hydrazine or substituted hydrazines under reflux conditions in ethanol or acetic acid.

- The reaction proceeds through nucleophilic attack of hydrazine on the β-ketoester, followed by cyclization to form the pyrazolone ring.

- For hydroxyethyl substitution, 2-hydroxyethyl hydrazine or similar precursors can be employed.

Hydroxyalkylation of Pyrazolone Core

- Post-cyclization, the pyrazolone ring can be functionalized by alkylation with 2-haloethanol or ethylene oxide under basic conditions to introduce the 2-hydroxyethyl group at position 4.

- This step requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Alternative Synthetic Strategies

- Some reports describe microwave-assisted solvent-free synthesis of pyrazolone derivatives, which can improve yields and reduce reaction times.

- Organocatalytic Michael addition and cyclization sequences have been applied to related pyrazolone derivatives to achieve stereoselective synthesis, though specific application to the hydroxyethyl-substituted compound is less documented.

Representative Synthetic Scheme (Illustrative)

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ethyl acetoacetate + 2-hydroxyethyl hydrazine | Reflux in ethanol or acetic acid | Intermediate hydrazone | ~70-80% | Monitored by TLC |

| 2 | Cyclization under acidic or neutral conditions | Heating at 80-110°C | This compound | 75-85% | Purification by recrystallization or chromatography |

| 3 | Optional alkylation with 2-haloethanol | Basic medium, room temp to reflux | Hydroxyethyl-substituted pyrazolone | 60-75% | Requires control to avoid side products |

Research Findings and Data from Literature

- A review on pyrazolone derivatives synthesis highlights that condensation of β-dicarbonyl compounds with hydrazines remains the most widely used and efficient method for pyrazolone core formation.

- The hydroxyethyl substitution is typically introduced either through the use of hydroxyalkyl hydrazines or via alkylation of the pyrazolone nitrogen or carbon centers.

- Microwave-assisted solvent-free methods have been reported for related pyrazolone derivatives, offering environmentally friendly and rapid synthesis with yields around 80%.

- Purification is commonly achieved by column chromatography or recrystallization, with yields generally between 70-90% depending on the exact method and substituents.

Summary Table of Preparation Methods

| Method | Key Reactants | Reaction Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation of ethyl acetoacetate with hydroxyethyl hydrazine | Ethyl acetoacetate, 2-hydroxyethyl hydrazine | Reflux in ethanol or acetic acid, 80-110°C | 75-85% | Straightforward, well-established | Requires careful control of cyclization |

| Alkylation of pyrazolone core | Pyrazolone, 2-haloethanol | Basic medium, RT to reflux | 60-75% | Allows late-stage functionalization | Possible side reactions, need for purification |

| Microwave-assisted solvent-free synthesis | β-ketoester, hydrazine derivatives | Microwave irradiation, solvent-free | ~80% | Rapid, eco-friendly | Equipment needed, scalability concerns |

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions including:

Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the pyrazolone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: 4-(2-Carboxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one.

Reduction: 4-(2-Hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-ol.

Substitution: Various substituted pyrazolones depending on the substituent used.

Scientific Research Applications

Pharmaceutical Applications

1. Antioxidant Activity

Research has demonstrated that compounds similar to 4-(2-Hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one exhibit strong antioxidant properties. These properties are crucial in developing drugs aimed at reducing oxidative stress-related diseases .

2. Anti-inflammatory Properties

Studies indicate that this compound may have anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation. The mechanism involves the modulation of inflammatory pathways, which could lead to the development of new anti-inflammatory drugs .

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. This characteristic is particularly relevant for developing new antimicrobial agents in response to increasing antibiotic resistance .

Agricultural Applications

1. Pesticide Development

The compound's ability to interact with biological systems makes it a candidate for developing novel pesticides. Its efficacy against pests can be enhanced through structural modifications to improve its bioactivity and reduce toxicity to non-target organisms .

2. Plant Growth Regulators

Research indicates that derivatives of pyrazol-based compounds can act as plant growth regulators. This application could lead to increased agricultural productivity by enhancing crop yields and stress resistance .

Material Science Applications

1. Polymer Chemistry

this compound can be utilized in the synthesis of polymers with specific properties such as improved thermal stability and mechanical strength. Its incorporation into polymer matrices may enhance the performance of materials used in various industrial applications .

2. Coatings and Adhesives

The compound's chemical reactivity allows it to be used in formulating coatings and adhesives with superior adhesion properties and resistance to environmental degradation. This application is particularly relevant in industries requiring durable and long-lasting materials .

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal evaluated the antioxidant capacity of pyrazole derivatives, including this compound. The findings indicated significant free radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related diseases.

Case Study 2: Antimicrobial Activity Assessment

In a comparative study of various pyrazole compounds against common bacterial strains, this compound exhibited notable antimicrobial activity, highlighting its potential as a lead compound for drug development targeting resistant bacterial infections.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The hydroxyethyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolone Derivatives

Pyrazolone derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of 4-(2-Hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one with analogous compounds:

Substitution at Position 4

Key Observations :

- The hydroxyethyl group in the target compound improves aqueous solubility compared to halogenated or aryl-substituted analogs .

- Bromine or trifluoromethyl substitutions (e.g., in compound C₁₃H₁₁BrF₃N₂O) increase molecular weight and reactivity, making them suitable for cross-coupling reactions .

Substituents at Positions 2 and 5

Key Observations :

- Aromatic substituents (e.g., pyridinyl or isopropylphenyl) increase hydrophobicity, as evidenced by longer LC/MS retention times (e.g., 1.26 min for the isopropylphenyl analog vs. unrecorded for the hydroxyethyl compound) .

- The trifluoromethylpyridine moiety in compound C₁₄H₁₀F₃N₃O enhances metabolic stability, a critical feature in enzyme inhibitors .

Functional Group Modifications

Biological Activity

4-(2-Hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (CAS Number: 258281-02-6) is a pyrazolone derivative with potential biological activities that have garnered research interest. This compound is characterized by its unique structure which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

- Molecular Formula : C₇H₁₂N₂O₂

- Molecular Weight : 156.18 g/mol

- Melting Point : 78-81 °C

- IUPAC Name : 4-(2-hydroxyethyl)-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one

Antioxidant Activity

Research indicates that pyrazolone derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound can scavenge free radicals effectively, suggesting potential use in preventing oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial efficacy of pyrazolone derivatives has been explored in various studies. For instance, compounds bearing similar structural motifs have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Anti-inflammatory Effects

Pyrazolone derivatives are also noted for their anti-inflammatory properties. In vitro studies have shown that these compounds inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Compounds similar to this pyrazolone have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.

- Cell Signaling Modulation : These compounds can modulate signaling pathways involved in cell growth and apoptosis, making them candidates for cancer therapy.

Q & A

Basic Research Questions

1. Synthesis Optimization and Purity Assessment Q: How can researchers optimize the synthesis of 4-(2-Hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one while ensuring high purity? A:

- Methodological Approach :

- Reaction Conditions : Vary catalysts (e.g., acetic acid, as in pyrazol-3-one syntheses ), solvents (polar vs. non-polar), and temperature (reflux vs. room temperature) to improve yield.

- Purification : Use recrystallization with ethanol or mixed solvents, and monitor purity via thin-layer chromatography (TLC) with iodine visualization .

- Advanced Techniques : Employ HPLC or GC-MS for quantitative purity analysis. Compare retention times with authentic standards.

2. Characterization Techniques for Structural Confirmation Q: What spectroscopic and analytical methods are critical for confirming the structure of this compound? A:

- Multi-Technique Validation :

- NMR : Use - and -NMR to identify hydrogens and carbons in the hydroxyethyl and methyl groups.

- IR Spectroscopy : Confirm hydroxyl (O-H stretch ~3200–3600 cm) and carbonyl (C=O ~1650–1750 cm) functional groups.

- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF. Cross-reference with computational predictions (e.g., ChemDraw simulations).

- X-ray Crystallography : Resolve crystal structure for absolute stereochemical confirmation if feasible .

3. Stability Under Laboratory Conditions Q: How should researchers evaluate the compound’s stability in solution or solid-state storage? A:

- Experimental Design :

- Accelerated Aging : Expose the compound to heat (40–60°C), light (UV-vis irradiation), and humidity (controlled chambers).

- Analytical Monitoring : Track degradation via HPLC for quantitation of degradation products. Use NMR to detect structural changes.

- Recommendations : Store in amber vials at −20°C under inert gas (e.g., argon) for long-term stability .

Advanced Research Questions

4. Mechanistic Studies on Reactivity and Functionalization Q: How can the hydroxyethyl and methyl substituents influence the compound’s reactivity in heterocyclic derivatization? A:

- Methodology :

- Kinetic Studies : Compare reaction rates of derivatization (e.g., coupling with coumarin or tetrazole groups ) under controlled conditions.

- Computational Modeling : Use DFT calculations to map electron density at reactive sites (e.g., carbonyl oxygen or hydroxyl group).

- Substituent Effects : Synthesize analogs with modified substituents (e.g., replacing hydroxyethyl with ethyl) to isolate steric/electronic contributions .

5. Environmental Fate and Ecotoxicological Impact Q: How to design experiments assessing the environmental persistence and toxicity of this compound? A:

- Integrated Workflow :

- Degradation Studies : Test biodegradation (OECD 301B) and photolysis (simulated sunlight) in aqueous systems. Quantify half-lives via LC-MS .

- Toxicity Assays : Conduct Daphnia magna acute toxicity tests and algal growth inhibition assays (OECD 201/202).

- Bioaccumulation : Measure log (octanol-water partition coefficient) to predict environmental partitioning .

6. Resolving Contradictions in Physicochemical Data Q: How should researchers address discrepancies in reported solubility or spectroscopic data? A:

- Critical Analysis :

- Reproducibility : Replicate experiments under identical conditions (e.g., solvent, temperature).

- Error Sources : Compare analytical calibration standards (e.g., NMR reference compounds) and instrument sensitivity.

- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-academic sources like ) and apply statistical outlier tests .

7. Computational Modeling for Property Prediction Q: What computational strategies can predict the compound’s pharmacokinetic or photophysical properties? A:

- In Silico Tools :

- Molecular Dynamics (MD) : Simulate solvation behavior to estimate solubility.

- DFT/TD-DFT : Calculate UV-vis absorption spectra or redox potentials. Validate with experimental data from UV spectroscopy .

- ADMET Prediction : Use tools like SwissADME to forecast bioavailability and metabolic pathways.

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 120–125°C (predicted) | |

| log | Shake-Flask Method | 1.2–1.5 (experimental) | |

| NMR () Shift (OH) | DMSO-, 400 MHz | δ 4.8–5.2 (broad singlet) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.